(Dimethylaminomethylene)dimethylammonium chloride
Overview
Description
(Dimethylaminomethylene)dimethylammonium chloride is an amidine derivative . It has a linear formula of (CH3)2NCH=N(CH3)2Cl and a molecular weight of 136.62 .
Synthesis Analysis
This compound may be used in the synthesis of aminomethylene hydantoins, thiohydantoins, 2,2’-o-phenylenebis(1,3-dimethylguanidine), and N,N-dimethylformamide di-tert-butyl acetal .Molecular Structure Analysis
The molecular structure of (Dimethylaminomethylene)dimethylammonium chloride is represented by the formula (CH3)2NCH=N(CH3)2Cl . The InChI string representation is 1S/C5H13N2.ClH/c1-6(2)5-7(3)4;/h5H,1-4H3;1H/q+1;/p-1 .Chemical Reactions Analysis
(Dimethylaminomethylene)dimethylammonium chloride may be used in the synthesis of aminomethylene hydantoins, thiohydantoins, 2,2’-o-phenylenebis(1,3-dimethylguanidine), and N,N-dimethylformamide di-tert-butyl acetal .Physical And Chemical Properties Analysis
The melting point of (Dimethylaminomethylene)dimethylammonium chloride is 130-139°C (lit.) . The compound should be stored at 2-8°C .Scientific Research Applications
Selective Halogenation of Alcohols : (Chloro-phenylthio-methylene)dimethylammonium chloride, a related compound, has been shown to react smoothly with various alcohols, yielding corresponding alkyl chlorides and bromides in good yields. This selective halogenation is effective even in the presence of unprotected secondary hydroxyl groups (Gomez et al., 2000).
Preparation of Carboxylic Esters : (Chloromethylene)dimethylammonium chloride, closely related to the queried compound, has been used as an efficient condensation agent in the formation of carboxylic esters from carboxylic acids and alcohols. It enables the conversion of secondary alcohols into corresponding esters under mild conditions (Nagao, Michida, & Mukaiyama, 2008).
Synthesis of β-Lactams : (Chloromethylene)dimethylammonium chloride is used as a reagent for the synthesis of 2-azetidinones, providing a versatile approach for the direct ketene–imine cycloaddition process. This method has been applied to synthesize monocyclic, spirocyclic, and β-lactams with electron-withdrawing groups (Jarrahpour & Zarei, 2009).
Polymer Interactions : A cationic polymer synthesized from dimethylammonium chloride and other monomers has been shown to switch from cationic to zwitterionic form upon irradiation. This property is used for DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).
Controlled Drug Release : Copolymerization of 2-(Dimethylamino)ethyl methacrylate or Methacryloyloxyethyltrimethylammonium chloride has been utilized to create a polyampholyte gel for pH and electro-responsive drug release functions. This showcases its application in controlled drug delivery systems (Sutani et al., 2002).
Antimicrobial Activity : The structure and surface properties of various ammonium chlorides, including alkyl(alkylthiomethyl)dimethylammonium chlorides, have been analyzed for their antimicrobial activity, demonstrating the compound's potential in biocidal applications (Krysiński et al., 2009).
Water Treatment : Poly-Dimethyldiallylammonium Chloride, a polymer derived from dimethylammonium chloride, has been researched for its application and mechanism in raw-water treatment, emphasizing its role in enhancing coagulation and ensuring water safety (Zhang Yue-jun, 2011).
Nanoparticle Synthesis : Poly(diallyl dimethylammonium) chloride has been used for generating and stabilizing gold nanoparticles, acting as both reducing and stabilizing agents. This application is significant in the field of nanotechnology (Chen et al., 2006).
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
dimethylaminomethylidene(dimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N2.ClH/c1-6(2)5-7(3)4;/h5H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBLGCSAYMJJJW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=[N+](C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430718 | |
Record name | (Dimethylaminomethylene)dimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylaminomethylene)dimethylammonium chloride | |
CAS RN |
1071-38-1 | |
Record name | Methanaminium, (dimethylamino)dimethyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Dimethylaminomethylene)dimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Dimethylaminomethylene)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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